3-[3-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl]-4-ethoxycyclobut-3-ene-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl]-4-ethoxycyclobut-3-ene-1,2-dione is a complex organic compound with a molecular weight of 331.37 g/mol . This compound is characterized by its unique structure, which includes a pyrrolidine ring, a dimethoxyphenyl group, and an ethoxycyclobutene-dione moiety. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 3-[3-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl]-4-ethoxycyclobut-3-ene-1,2-dione involves several stepsThe reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial production methods for this compound are not well-documented, suggesting that it is primarily synthesized in laboratory settings for research purposes. The complexity of the synthesis and the need for precise reaction conditions make large-scale production challenging.
Chemical Reactions Analysis
3-[3-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl]-4-ethoxycyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring and the dimethoxyphenyl group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
3-[3-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl]-4-ethoxycyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activities make it a subject of study in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.
Mechanism of Action
The mechanism of action of 3-[3-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl]-4-ethoxycyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
When compared to similar compounds, 3-[3-(2,5-Dimethoxyphenyl)pyrrolidin-1-yl]-4-ethoxycyclobut-3-ene-1,2-dione stands out due to its unique combination of structural features. Similar compounds include:
3-(2,5-Dimethoxyphenyl)pyrrolidine: Lacks the ethoxycyclobutene-dione moiety.
4-Ethoxycyclobut-3-ene-1,2-dione: Lacks the pyrrolidine and dimethoxyphenyl groups.
2,5-Dimethoxyphenyl derivatives: May have different substituents on the phenyl ring or different ring systems attached.
The uniqueness of this compound lies in its ability to participate in a wide range of chemical reactions and its potential biological activities, making it a valuable compound for research .
Properties
IUPAC Name |
3-[3-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]-4-ethoxycyclobut-3-ene-1,2-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-4-24-18-15(16(20)17(18)21)19-8-7-11(10-19)13-9-12(22-2)5-6-14(13)23-3/h5-6,9,11H,4,7-8,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGLJOLUMCKCJAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)N2CCC(C2)C3=C(C=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.